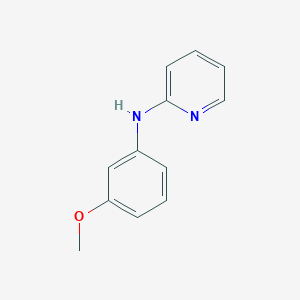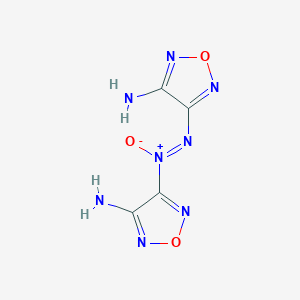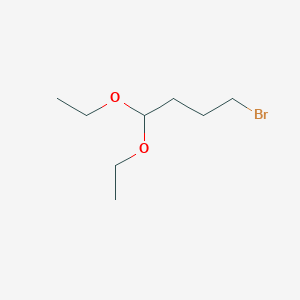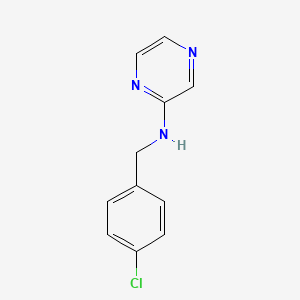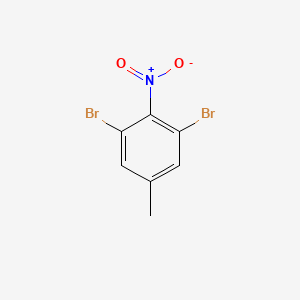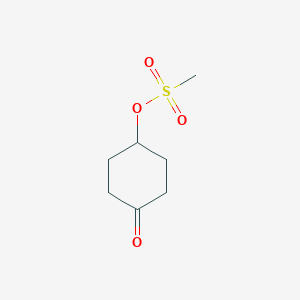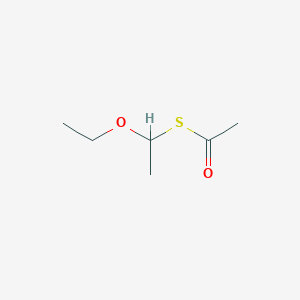
4-Methyl-4-(methyldisulfanyl)pentanoic acid
Descripción general
Descripción
4-Methyl-4-(methyldisulfanyl)pentanoic acid is a compound with the molecular formula C7H14O2S2 and a molecular weight of 194.32 . It is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The InChI code for 4-Methyl-4-(methyldisulfanyl)pentanoic acid is1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) . The canonical SMILES representation is CC(C)(CCC(=O)O)SSC . Physical And Chemical Properties Analysis
4-Methyl-4-(methyldisulfanyl)pentanoic acid has a molecular weight of 194.3 g/mol . It has a topological polar surface area of 87.9 Ų and a complexity of 134 . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It is a liquid at room temperature and should be stored at 4°C, away from moisture and light .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Synthesis of Pyrazoles and Isoxazoles: 4-Methyl-4-(methyldisulfanyl)pentanoic acid is involved in the synthesis of pyrazoles and isoxazoles. Baeva et al. (2020) demonstrated the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide in various solvents, resulting in the formation of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles and 1-acyl-1H-pyrazoles. Similarly, a study by Baeva et al. (2018) synthesized new 4-[(alkylsulfanyl)methyl]- and 4-[(alkanesulfonyl)methyl]isoxazoles and -1H-pyrazoles through the reaction of 3-[(alkylsulfanyl)methyl]- and 3-[(alkanesulfonyl)methyl]pentane-2,4-diones with hydroxylamine and hydrazine, phenylhydrazine, semicarbazide, or thiosemicarbazide (Baeva et al., 2020) (Baeva et al., 2018).
Industrial Applications
- Production of Methyl Valerate: Methyl valerate, also known as methyl pentanoate, is a product derived from pentanoic acid. It's primarily used as a fragrance in beauty care, soap, and laundry detergents. Chen et al. (2016) presented a process for the manufacture of methyl valerate using a reactive distillation column, showcasing its industrial relevance (Chen et al., 2016).
Biochemical and Medicinal Research
- Antibiotic Synthesis: Kinoshita and Mariyama (1975) synthesized natural 4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid present in the antibiotic pyridomycin, demonstrating the compound's application in developing antibacterial agents (Kinoshita & Mariyama, 1975).
Catalysis and Chemical Engineering
- Catalytic Hydrogenation and Oxidation: Gong et al. (2011) explored the catalytic hydrogenation and oxidation of levulinic acid, 4-oxo-pentanoic acid, highlighting the compound's role in catalysis. This study demonstrated the conversion of levulinic acid into various useful chemicals, indicating the significance of pentanoic acid derivatives in catalytic processes (Gong et al., 2011).
Mecanismo De Acción
Target of Action
4-Methyl-4-(methyldisulfanyl)pentanoic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to specifically recognize antigens on the surface of target cells, such as cancer cells .
Mode of Action
The compound acts as a cleavable linker in ADCs . It connects the antibody to the cytotoxic drug and releases the drug once the ADC has bound to the target cell . The cleavable nature of the linker allows for the controlled release of the drug, thereby enhancing the specificity and reducing the side effects of the treatment .
Biochemical Pathways
The exact biochemical pathways affected by 4-Methyl-4-(methyldisulfanyl)pentanoic acid depend on the specific cytotoxic drug that is attached to the ADC. Generally, the drug is designed to interfere with cell division or other vital processes, leading to cell death .
Result of Action
The result of the action of 4-Methyl-4-(methyldisulfanyl)pentanoic acid is the targeted delivery of a cytotoxic drug to specific cells. This can lead to the selective destruction of these cells, while minimizing damage to healthy cells .
Action Environment
The action of 4-Methyl-4-(methyldisulfanyl)pentanoic acid can be influenced by various environmental factors. For example, the pH and enzymatic conditions inside the target cells can affect the cleavage of the linker and the release of the drug . Additionally, factors such as the patient’s immune response and the presence of other medications can also influence the efficacy and stability of the ADC.
Propiedades
IUPAC Name |
4-methyl-4-(methyldisulfanyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCEVXCVFNSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)SSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468660 | |
| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(methyldisulfanyl)pentanoic acid | |
CAS RN |
796073-55-7 | |
| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


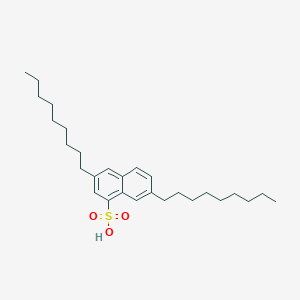
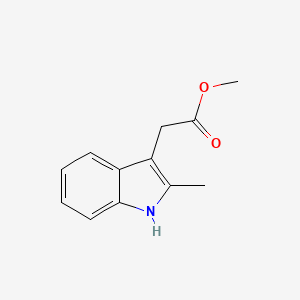
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
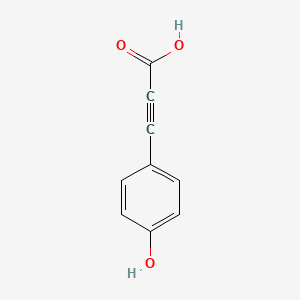
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)
